

Isodemethylwedelolactone CAS number and chemical properties

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Compound of Interest

Compound Name: *Isodemethylwedelolactone*

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An In-depth Technical Guide to Isodemethylwedelolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodemethylwedelolactone, a naturally occurring coumestan found in *Eclipta prostrata*, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its extraction and analysis, and insights into its pharmacological effects and underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Chemical Properties

Isodemethylwedelolactone (CAS Number: 350681-33-3) is a polycyclic aromatic compound belonging to the coumestan class of isoflavonoids.^{[1][2]} Its chemical structure features a benzofuro[3,2-c]chromen-6-one core with four hydroxyl substitutions.^[1]

Table 1: Chemical and Physical Properties of **Isodemethylwedelolactone**

Property	Value	Source(s)
CAS Number	350681-33-3	[1] [2] [3]
Molecular Formula	C ₁₅ H ₈ O ₇	[1] [2] [4]
Molecular Weight	300.22 g/mol	[1] [4]
IUPAC Name	2,4,8,9-tetrahydroxy-6H-benzofuro[3,2-c]chromen-6-one	[3] [5]
Appearance	Yellow powder	[2] [6]
Boiling Point	531.4 ± 35.0 °C at 760 mmHg	[1]
Density	1.8 ± 0.1 g/cm ³	[1]
LogP	1.14	[1]
Melting Point	Not definitively reported	[1] [6]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO) and Ethanol; sparingly soluble in water.	[7] [8] [9]

Experimental Protocols

Extraction and Purification of Isodemethylwedelolactone from Eclipta alba

The following protocol outlines a general procedure for the extraction and purification of **isodemethylwedelolactone** from the dried aerial parts of *Eclipta alba*.

2.1.1. Extraction

Several methods can be employed for the extraction of **isodemethylwedelolactone**, including Soxhlet extraction, maceration, and ultrasound-assisted extraction.[\[3\]](#)[\[10\]](#) Methanol is a commonly used and effective solvent.[\[10\]](#)

- Materials:

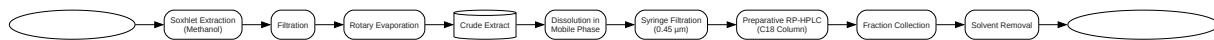
- Dried, powdered aerial parts of Eclipta alba
- Methanol (HPLC grade)
- Soxhlet apparatus (or a large flask for maceration)
- Rotary evaporator
- Filter paper
- Protocol (Soxhlet Extraction):
 - Place 100 g of dried, powdered Eclipta alba into a Soxhlet thimble.
 - Add 500 mL of methanol to the round-bottom flask of the Soxhlet apparatus.
 - Assemble the Soxhlet apparatus and heat the methanol to reflux.
 - Continue the extraction for 24-48 hours, or until the solvent in the Soxhlet extractor runs clear.
 - After extraction, allow the apparatus to cool.
 - Filter the methanolic extract through filter paper to remove any particulate matter.
 - Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50 °C to obtain the crude extract.

2.1.2. Purification by High-Performance Liquid Chromatography (HPLC)

The crude extract can be further purified using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[\[11\]](#)

- Materials and Equipment:
 - Preparative HPLC system with a UV detector
 - C18 column (e.g., 250 mm x 10 mm, 5 µm)

- Methanol (HPLC grade)
- Water (HPLC grade)
- Acetic acid (optional)
- Crude extract of Eclipta alba
- 0.45 µm syringe filters
- Protocol:
 - Prepare the mobile phase: A common mobile phase for the separation of wedelolactone and **isodemethylwedelolactone** is a mixture of methanol and water, sometimes with a small amount of acetic acid to improve peak shape (e.g., methanol:0.5% acetic acid in water, 55:45 v/v).[11]
 - Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent like methanol.
 - Filter the sample solution through a 0.45 µm syringe filter before injection.
 - Set the HPLC system parameters:
 - Flow rate: Typically 1.0 mL/min for analytical scale, adjust for preparative scale.[11]
 - Detection wavelength: 351 nm.[11]
 - Injection volume: Dependent on the column size and concentration of the sample.
 - Inject the sample onto the HPLC column and begin the separation.
 - Collect the fractions corresponding to the peak of **isodemethylwedelolactone** based on the retention time of a standard, if available, or by analyzing the fractions of each major peak.
 - Combine the fractions containing pure **isodemethylwedelolactone** and remove the solvent using a rotary evaporator or freeze-dryer.



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Figure 1: Workflow for the extraction and purification of **Isodemethylwedelolactone**.

In Vitro Anti-Inflammatory Activity Assay (Albumin Denaturation Assay)

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

- Materials:
 - **Isodemethylwedelolactone**
 - Bovine Serum Albumin (BSA) or Egg Albumin
 - Phosphate Buffered Saline (PBS, pH 6.4)
 - Diclofenac sodium (as a positive control)
 - Spectrophotometer
- Protocol:
 - Prepare a 0.5% w/v solution of BSA or a 0.2% solution of egg albumin in PBS.
 - Prepare various concentrations of **isodemethylwedelolactone** and diclofenac sodium in a suitable solvent (e.g., DMSO, ensuring the final concentration of DMSO in the assay is non-inhibitory).
 - The reaction mixture should consist of 0.45 mL of the albumin solution and 0.05 mL of the test sample or control.
 - A control group should contain 0.05 mL of the solvent used for the test samples.

- Incubate the mixtures at 37 °C for 20 minutes.
- Induce denaturation by heating the mixtures at 57 °C for 3 minutes.
- After cooling, add 2.5 mL of PBS to each tube.
- Measure the absorbance (turbidity) of the solutions at 660 nm.
- Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = $[(\text{Absorbance of Control} - \text{Absorbance of Test}) / \text{Absorbance of Control}] \times 100$

Procoagulant Activity Assay (Clot-Based Assay)

This assay measures the effect of a substance on blood clotting time.

- Materials:

- **Isodemethylwedelolactone**
- Platelet-poor plasma (PPP)
- Coagulometer
- Calcium chloride (CaCl₂) solution
- Activated Partial Thromboplastin Time (aPTT) reagent

- Protocol:

- Prepare different concentrations of **isodemethylwedelolactone** in a suitable buffer.
- Pre-warm the PPP, CaCl₂ solution, and aPTT reagent to 37 °C.
- In a coagulometer cuvette, mix 100 µL of PPP with a specific volume of the **isodemethylwedelolactone** solution or buffer (for control).
- Incubate the mixture for a defined period (e.g., 3 minutes) at 37 °C.

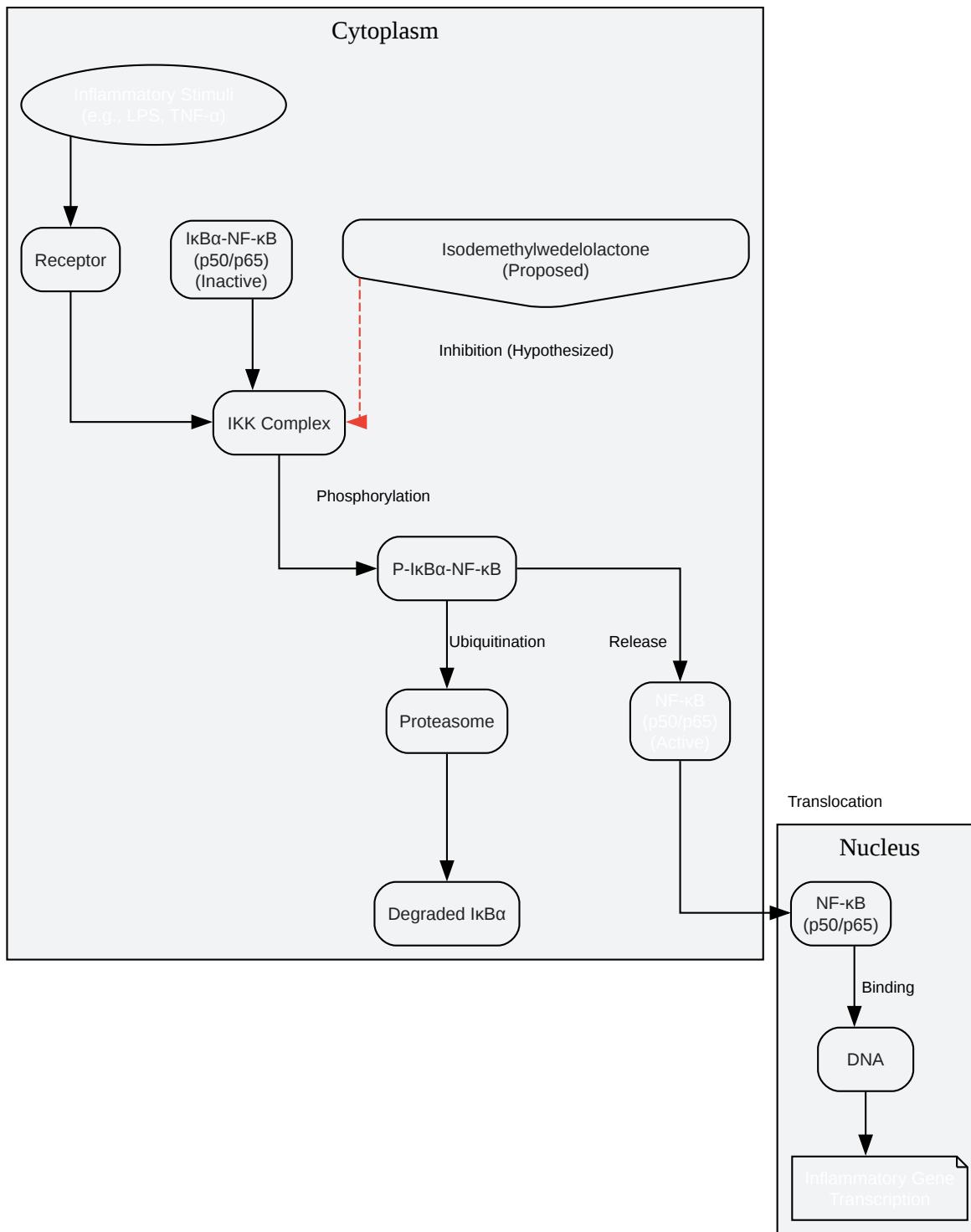
- Add 100 μ L of the aPTT reagent and incubate for the time specified by the reagent manufacturer (e.g., 3-5 minutes).
- Initiate the clotting reaction by adding 100 μ L of pre-warmed CaCl_2 solution.
- The coagulometer will automatically measure the time taken for a clot to form.
- A decrease in clotting time compared to the control indicates procoagulant activity.

Pharmacological Activities and Signaling Pathways

Isodemethylwedelolactone has been reported to possess procoagulant and hemolytic properties.^[1] While the specific signaling pathways of **isodemethylwedelolactone** are not extensively elucidated, the closely related and well-studied compound, wedelolactone, is known to be a potent inhibitor of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.^[12] NF- κ B is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.

The canonical NF- κ B pathway is activated by various stimuli, including inflammatory cytokines and pathogens. This leads to the activation of the $\text{I}\kappa\text{B}$ kinase (IKK) complex, which then phosphorylates the inhibitory protein $\text{I}\kappa\text{B}\alpha$. Phosphorylated $\text{I}\kappa\text{B}\alpha$ is targeted for ubiquitination and subsequent degradation by the proteasome. This degradation releases the NF- κ B dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes. Wedelolactone has been shown to inhibit the IKK complex, thereby preventing the degradation of $\text{I}\kappa\text{B}\alpha$ and blocking the nuclear translocation of NF- κ B.^[12] It is plausible that **isodemethylwedelolactone** may exert its anti-inflammatory effects through a similar mechanism.

Additionally, wedelolactone has been shown to interrupt c-Myc oncogenic signaling in prostate cancer cells, suggesting potential anti-cancer applications.^[13]



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Figure 2: Proposed inhibition of the NF-κB signaling pathway by **Isodemethylwedelolactone**.

Synthesis

A total synthesis of **isodemethylwedelolactone** has not been explicitly detailed in the reviewed literature. However, a synthetic route for the closely related demethylwedelolactone has been reported, which can serve as a template.[14] The synthesis involves a Cu-mediated/Pd(0)-catalyzed reaction followed by an oxidative cyclization. A plausible synthetic approach for **isodemethylwedelolactone** could start from commercially available phenols and proceed through the formation of a coumarin intermediate, followed by the construction of the furan ring.

Conclusion

Isodemethylwedelolactone is a promising natural product with demonstrated biological activities. This guide has provided a summary of its chemical properties and detailed experimental protocols for its study. Further research is warranted to fully elucidate its pharmacological mechanisms and to explore its therapeutic potential. The information compiled herein aims to facilitate and inspire future investigations into this intriguing molecule.

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